Lipophilicity Profile: 7-Bromo-4-fluorobenzofuran vs. 7-Bromo-4-chlorobenzofuran
7-Bromo-4-fluorobenzofuran exhibits a lower lipophilicity (XLogP3-AA = 3.1) compared to its 4-chloro analog (XLogP3-AA = 3.6) [1][2]. This difference is attributed to the higher electronegativity and smaller atomic radius of fluorine versus chlorine, which reduces the overall compound's lipophilicity and may improve metabolic stability and solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 7-Bromo-4-chlorobenzofuran (XLogP3-AA = 3.6) |
| Quantified Difference | ΔXLogP3-AA = -0.5 |
| Conditions | In silico calculation (XLogP3 3.0) by PubChem [1][2] |
Why This Matters
Lower lipophilicity is often correlated with improved solubility, reduced plasma protein binding, and a decreased risk of off-target promiscuity, making the 7-bromo-4-fluoro derivative a more favorable starting point for lead optimization in drug discovery [1][2].
- [1] PubChem. (2026). 7-Bromo-4-fluorobenzofuran (CID 22144769). Retrieved April 18, 2026. View Source
- [2] PubChem. (2026). 7-Bromo-4-chlorobenzofuran (CID 22495588). Retrieved April 18, 2026. View Source
